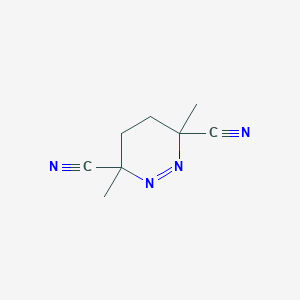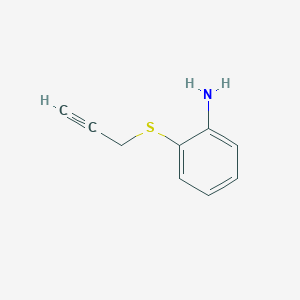![molecular formula C14H30N4OS B14612434 1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea is an organic compound with a complex structure It is characterized by the presence of a hydrazinylidenemethyl group and a nonylsulfanylpropyl group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea typically involves multiple steps. One common approach is to start with the preparation of the hydrazinylidenemethyl intermediate, which can be achieved through the reaction of hydrazine with an appropriate aldehyde or ketone under controlled conditions. The resulting intermediate is then reacted with a nonylsulfanylpropyl isocyanate to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the nonylsulfanylpropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea: Similar structure with an octyl group instead of a nonyl group.
1-[(E)-hydrazinylidenemethyl]-3-(3-decylsulfanylpropyl)urea: Contains a decyl group instead of a nonyl group.
1-[(E)-hydrazinylidenemethyl]-3-(3-dodecylsulfanylpropyl)urea: Features a dodecyl group in place of the nonyl group.
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nonylsulfanylpropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. Additionally, the hydrazinylidenemethyl group provides a reactive site for covalent modification of proteins and enzymes, making it a valuable tool in chemical biology and medicinal chemistry research.
特性
分子式 |
C14H30N4OS |
|---|---|
分子量 |
302.48 g/mol |
IUPAC名 |
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea |
InChI |
InChI=1S/C14H30N4OS/c1-2-3-4-5-6-7-8-11-20-12-9-10-16-14(19)17-13-18-15/h13H,2-12,15H2,1H3,(H2,16,17,18,19) |
InChIキー |
MKEFZJPXYBSGLJ-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCSCCCNC(=O)N/C=N/N |
正規SMILES |
CCCCCCCCCSCCCNC(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)


![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)



![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)

![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)

